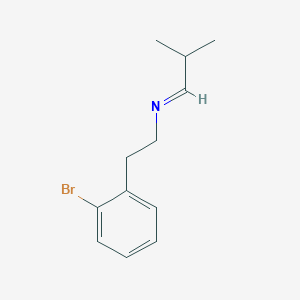
Benzeneethanamine, 2-bromo-N-(2-methylpropylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneethanamine, 2-bromo-N-(2-methylpropylidene)- is an organic compound characterized by the presence of a benzene ring, an ethanamine group, and a bromine atom attached to the ethanamine
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide in the presence of a catalyst or under specific temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction parameters is crucial for efficient production.
Types of Reactions:
Oxidation: Benzeneethanamine, 2-bromo-N-(2-methylpropylidene)- can undergo oxidation reactions, typically resulting in the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions may lead to the removal of the bromine atom, yielding Benzeneethanamine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of Benzeneethanamine.
Reduction: De-brominated Benzeneethanamine.
Substitution: Substituted Benzeneethanamine compounds with various functional groups.
Scientific Research Applications
Benzeneethanamine, 2-bromo-N-(2-methylpropylidene)- has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzeneethanamine, 2-bromo-N-(2-methylpropylidene)- involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the 2-methylpropylidene group play crucial roles in modulating the compound’s activity and binding affinity. The pathways involved may include signal transduction, metabolic processes, or other biochemical interactions.
Comparison with Similar Compounds
- Benzeneethanamine, N-methyl-
- Benzeneethanamine, N-(2-methylpropylidene)-
- 4-Bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]benzeneethanamine
Comparison: Benzeneethanamine, 2-bromo-N-(2-methylpropylidene)- is unique due to the presence of both a bromine atom and a 2-methylpropylidene group. This combination imparts distinct chemical properties and reactivity compared to its analogs. For instance, the bromine atom enhances its reactivity in substitution reactions, while the 2-methylpropylidene group influences its steric and electronic characteristics.
Properties
CAS No. |
142387-75-5 |
|---|---|
Molecular Formula |
C12H16BrN |
Molecular Weight |
254.17 g/mol |
IUPAC Name |
N-[2-(2-bromophenyl)ethyl]-2-methylpropan-1-imine |
InChI |
InChI=1S/C12H16BrN/c1-10(2)9-14-8-7-11-5-3-4-6-12(11)13/h3-6,9-10H,7-8H2,1-2H3 |
InChI Key |
CDMLPRRBDWSYPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=NCCC1=CC=CC=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















